

Application Notes: TM-N1324 Experimental Protocol for Cell Culture

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Compound of Interest

Compound Name: TM-N1324

Cat. No.: B15605796

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Introduction

TM-N1324 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] **TM-N1324** is currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for researchers utilizing **TM-N1324** in cell culture-based assays to assess its biological activity and mechanism of action. The key experimental procedures covered include assessing cell viability via the MTT assay and analyzing the modulation of the PI3K/Akt pathway through Western blotting.[3]

Data Presentation

The anti-proliferative activity of **TM-N1324** was evaluated across a panel of human cancer cell lines after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) for each cell line was determined using a standard MTT cell viability assay.

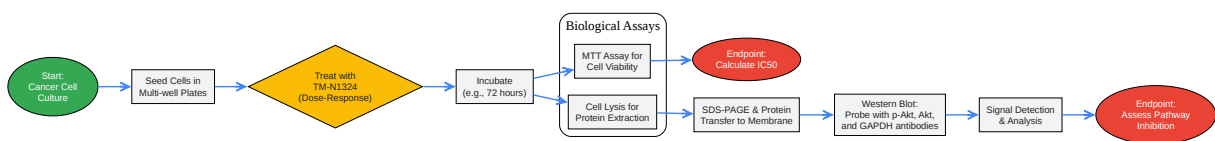
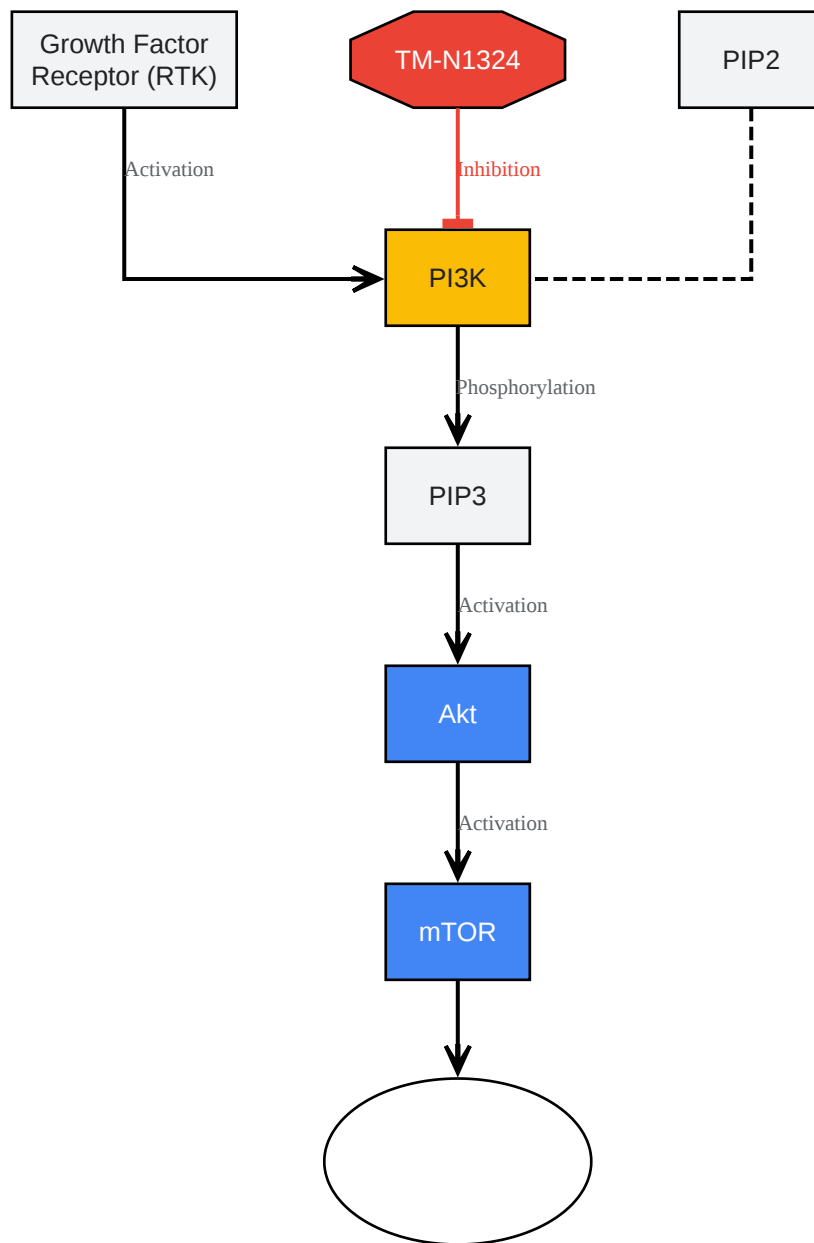
Table 1: Anti-proliferative Activity (IC50) of **TM-N1324** in Human Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)
MCF-7	Breast Cancer	E545K (mutant)	68.0 ± 3.5
MDA-MB-231	Breast Cancer	Wild-Type	161.6 ± 21
H1975	NSCLC	H1047R (mutant)	124.2 ± 6.3
A2780	Ovarian Cancer	Wild-Type	250 ± 15
U-87 MG	Glioblastoma	PTEN null	50 ± 8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Diagram

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[1] This leads to the recruitment and activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and fully activated.[5] Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, to promote cell growth, proliferation, and survival.[5] **TM-N1324** is hypothesized to inhibit the catalytic subunit of PI3K, thereby blocking these downstream signaling events.



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